molecular formula C17H27N3O3S B3450757 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

Cat. No. B3450757
M. Wt: 353.5 g/mol
InChI Key: NVKTVDVOQZCFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies.

Mechanism of Action

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide works by activating protein kinase C (PKC) in cancer cells. PKC is an enzyme that plays a key role in cell signaling and regulation. When activated, PKC triggers a series of downstream signaling events that ultimately lead to apoptosis in cancer cells. This compound has been found to be highly selective for PKC, which makes it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has several advantages for use in lab experiments. It is highly selective for PKC, which makes it a useful tool for studying the role of PKC in cancer cells. This compound has also been found to be effective against a variety of cancer cell lines, which makes it a versatile compound for use in cancer research. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.

Future Directions

There are several future directions for research on N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide. One area of research is the development of new cancer therapies based on this compound. This may involve the development of new formulations of this compound that are more effective and less toxic than current cancer treatments. Another area of research is the exploration of the anti-inflammatory effects of this compound, which may lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.

Scientific Research Applications

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including melanoma, breast cancer, and prostate cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-3-18-11-13-19(14-12-18)17(21)15-20(24(2,22)23)10-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKTVDVOQZCFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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